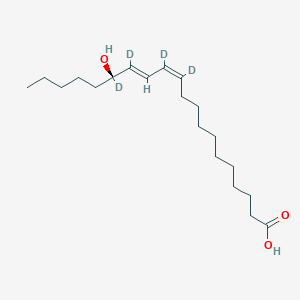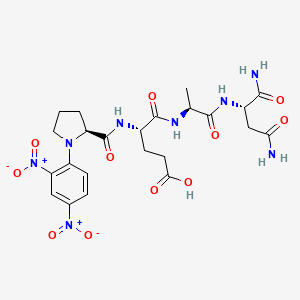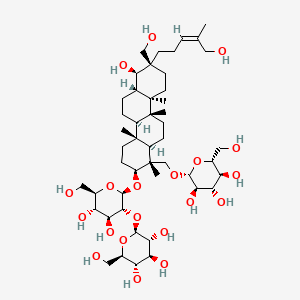
Hosenkoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hosenkoside C es un glucósido de tipo baccharano aislado de las semillas secas de Impatiens balsamina L. Este compuesto ha llamado la atención debido a sus posibles actividades biológicas, incluidas las propiedades antitumorales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Hosenkoside C se suele aislar de fuentes naturales en lugar de sintetizarse químicamente. El proceso de extracción implica secar las semillas de Impatiens balsamina L., seguido de la extracción con disolventes y técnicas cromatográficas para purificar el compuesto .
Métodos de Producción Industrial: Actualmente, no existen métodos de producción industrial a gran escala para el this compound. El compuesto se obtiene principalmente mediante la extracción a escala de laboratorio de fuentes vegetales .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Hosenkoside C puede experimentar varias reacciones químicas, incluyendo hidrólisis, oxidación y glicosilación.
Reactivos y Condiciones Comunes:
Hidrólisis: Condiciones ácidas o enzimáticas pueden descomponer el this compound en sus componentes de azúcar y aglicona.
Oxidación: Los agentes oxidantes fuertes pueden modificar la estructura del glucósido, alterando potencialmente su actividad biológica.
Glicosilación: La glicosilación enzimática o química puede agregar unidades de azúcar a la parte aglicona del this compound.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios glucósidos y agliconas, dependiendo de las condiciones específicas de la reacción .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El Hosenkoside C ejerce sus efectos principalmente a través de su interacción con las vías celulares implicadas en la inflamación y la proliferación celular. Se ha demostrado que el compuesto inhibe el crecimiento de las células cancerosas induciendo la apoptosis e inhibiendo la progresión del ciclo celular. Los objetivos moleculares y las vías exactas aún se encuentran en investigación, pero se cree que el this compound interactúa con moléculas de señalización clave implicadas en estos procesos .
Comparación Con Compuestos Similares
El Hosenkoside C forma parte de una familia de glucósidos de tipo baccharano, que incluye compuestos como el Hosenkoside A, Hosenkoside B, Hosenkoside F, Hosenkoside M, Hosenkoside K y Hosenkoside G . En comparación con estos compuestos similares, el this compound es único debido a su patrón específico de glicosilación y sus potentes actividades biológicas.
Compuestos Similares:
- Hosenkoside A
- Hosenkoside B
- Hosenkoside F
- Hosenkoside M
- Hosenkoside K
- Hosenkoside G
El this compound destaca por sus posibles propiedades antitumorales, lo que lo convierte en un compuesto de gran interés en la investigación médica .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O20/c1-23(17-49)7-6-12-48(21-53)16-15-46(4)24(40(48)62)8-9-29-44(2)13-11-30(45(3,28(44)10-14-47(29,46)5)22-63-41-37(60)34(57)31(54)25(18-50)64-41)67-43-39(36(59)33(56)27(20-52)66-43)68-42-38(61)35(58)32(55)26(19-51)65-42/h7,24-43,49-62H,6,8-22H2,1-5H3/b23-7-/t24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUCGXWCKWHRJ-PFRMLUNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO)/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)
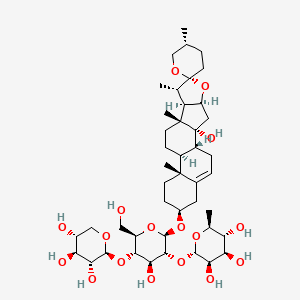
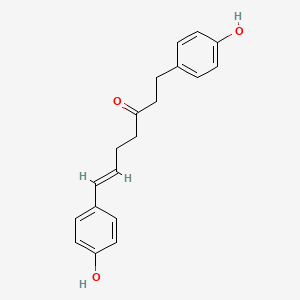
![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)

